An In-depth Technical Guide to Methyl 2-(cyclopentylamino)acetate hydrochloride
An In-depth Technical Guide to Methyl 2-(cyclopentylamino)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(cyclopentylamino)acetate hydrochloride is a secondary amine ester hydrochloride, a class of organic compounds that serve as versatile building blocks in synthetic chemistry. Its structure, featuring a cyclopentylamino group and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of this compound, grounded in established chemical principles and supported by relevant literature.
Chemical and Physical Properties
The hydrochloride salt of Methyl 2-(cyclopentylamino)acetate is a white to pale yellow solid at room temperature.[1] The salt form enhances its stability and water solubility compared to the free base.[2]
Structure and Identification
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IUPAC Name: methyl 2-(cyclopentylamino)acetate hydrochloride
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Synonyms: N-Cyclopentylglycine methyl ester hydrochloride, Glycine, N-cyclopentyl-, methyl ester, hydrochloride[3]
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CAS Number: 195877-46-4[3]
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Molecular Formula: C₈H₁₆ClNO₂[3]
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Molecular Weight: 193.67 g/mol [3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | Pale yellow, beige tablets | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Mechanism
The synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride can be approached through several established synthetic routes for N-alkylated amino acid esters. A common and efficient method involves a two-step process: esterification of the corresponding amino acid followed by N-alkylation, or direct N-alkylation of a glycine ester.
Recommended Synthetic Workflow
A robust and scalable approach is the reductive amination of methyl glyoxylate with cyclopentylamine, followed by in-situ reduction of the resulting imine and subsequent salt formation. An alternative, and often preferred route for its clean reaction profile, is the direct N-alkylation of methyl glycinate with cyclopentyl bromide or a similar cyclopentylating agent.
Diagram: Synthetic Workflow via Reductive Amination
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol (Exemplary)
This protocol is based on general methods for the synthesis of amino acid methyl ester hydrochlorides and N-alkylation.[4][5]
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Esterification of Glycine: To a suspension of glycine (1.0 eq) in anhydrous methanol (10-15 mL per gram of glycine) at 0°C, slowly add thionyl chloride (1.2 eq).[6] Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield glycine methyl ester hydrochloride as a white solid.
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N-Alkylation: Dissolve the glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile. Add a non-nucleophilic base, for example, diisopropylethylamine (2.2 eq), to neutralize the hydrochloride and liberate the free amine. Add cyclopentyl bromide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion.
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Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
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Final Salt Formation: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford Methyl 2-(cyclopentylamino)acetate hydrochloride.
Spectral Characterization (Predicted)
As experimental spectra are not publicly available, the following are predicted characteristic signals based on the structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
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δ ~3.7 ppm (s, 3H): The singlet corresponds to the methyl ester protons (-OCH₃).
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δ ~3.4 ppm (s, 2H): A singlet for the methylene protons adjacent to the carbonyl group (-CH₂-COO).
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δ ~3.1 ppm (quintet, 1H): The methine proton on the cyclopentyl ring attached to the nitrogen.
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δ ~1.5-1.9 ppm (m, 8H): A complex multiplet for the remaining methylene protons of the cyclopentyl ring.
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δ ~9.5-10.5 ppm (br s, 2H): A broad singlet for the ammonium protons (-NH₂⁺-), which may exchange with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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δ ~170 ppm: Carbonyl carbon of the ester (C=O).
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δ ~58 ppm: Methine carbon of the cyclopentyl ring attached to nitrogen.
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δ ~52 ppm: Methyl carbon of the ester (-OCH₃).
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δ ~49 ppm: Methylene carbon adjacent to the nitrogen (-CH₂-N).
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δ ~30 ppm: Methylene carbons of the cyclopentyl ring beta to the nitrogen.
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δ ~24 ppm: Methylene carbons of the cyclopentyl ring gamma to the nitrogen.
FT-IR (Fourier-Transform Infrared Spectroscopy)
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~2400-2800 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.
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~1740 cm⁻¹ (strong): C=O stretch of the ester.
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~1200 cm⁻¹ (strong): C-O stretch of the ester.
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~2950 cm⁻¹ and ~2870 cm⁻¹: C-H stretching of the cyclopentyl and methyl groups.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) Mass Spectrometry, the expected molecular ion for the free base (C₈H₁₅NO₂) would be:
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[M+H]⁺: m/z = 158.12
Reactivity and Stability
Hydrolysis
Like most esters, Methyl 2-(cyclopentylamino)acetate hydrochloride is susceptible to hydrolysis under both acidic and basic conditions to yield N-cyclopentylglycine and methanol.[7][8] The reaction is significantly faster under basic conditions.
Diagram: Hydrolysis of Methyl 2-(cyclopentylamino)acetate
Caption: Hydrolysis reaction pathway.
Stability
The hydrochloride salt is significantly more stable and less prone to degradation than the free base.[2] The free base, a secondary amine, can be susceptible to oxidation and may react with atmospheric carbon dioxide. For long-term storage, the hydrochloride salt should be kept in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C.[1]
Analytical Methodologies
Quantitative analysis of Methyl 2-(cyclopentylamino)acetate hydrochloride can be achieved using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[1][9][10]
Exemplary HPLC Method Development
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Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the amine is protonated) and an organic modifier like acetonitrile or methanol would be effective.[11]
-
Detection:
-
UV Detection (with derivatization): Pre- or post-column derivatization with reagents such as o-phthalaldehyde (OPA) or fluorescamine can be employed for sensitive fluorescence detection.[1][9]
-
Mass Spectrometry (LC-MS): This is a powerful technique for direct detection and quantification without the need for derivatization, monitoring the m/z of the parent ion.
-
-
Quantification: A calibration curve should be prepared using a certified reference standard to ensure accurate quantification.
Safety and Handling
While specific toxicity data for Methyl 2-(cyclopentylamino)acetate hydrochloride is not available, compounds of this class should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
-
General Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment:
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Eye/Face Protection: Safety glasses with side-shields or goggles.
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Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
-
Respiratory Protection: Use in a fume hood. If a fume hood is not available, a respirator with an appropriate cartridge should be used.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
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-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is important to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
Conclusion
Methyl 2-(cyclopentylamino)acetate hydrochloride is a valuable synthetic intermediate with straightforward, albeit not widely documented, chemical properties. This guide provides a framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to perform their own analytical characterization and safety assessments before use in their specific applications.
References
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HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... - ResearchGate. Available at: [Link]
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The cholinergic properties of some amino-acid esters and amides - PubMed. Available at: [Link]
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HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Available at: [Link]
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Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed. Available at: [Link]
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Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]
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analysis of amino acids by high performance liquid chromatography. Available at: [Link]
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13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available at: [Link]
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Glycine methyl ester hydrochloride - Wikipedia. Available at: [Link]
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Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC - NIH. Available at: [Link]
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The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. Available at: [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. Available at: [Link]
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Kinetics of hydrolysis of the coordinated glycine methyl ester at 25 o... - ResearchGate. Available at: [Link]
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Glycine methyl ester hydrochloride - PMC - NIH. Available at: [Link]
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Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available at: [Link]
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